
1,3-Bis(trimethylsiloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(trimethylsiloxy)benzene is an organosilicon compound with the molecular formula C12H22O2Si2. It is characterized by the presence of two trimethylsiloxy groups attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(trimethylsiloxy)benzene can be synthesized through the reaction of 1,3-dihydroxybenzene with chlorotrimethylsilane in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, resulting in the formation of the desired product along with hydrochloric acid as a byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale application of the aforementioned synthetic route. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(trimethylsiloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsiloxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve mild temperatures and the presence of a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used under controlled conditions to achieve the desired oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Major products include silanols and siloxanes.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(trimethylsiloxy)benzene finds applications in several scientific research fields:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Wirkmechanismus
The mechanism of action of 1,3-Bis(trimethylsiloxy)benzene primarily involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The trimethylsiloxy groups provide steric hindrance, protecting the reactive sites from unwanted reactions. This allows for selective reactions to occur at other sites on the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but with trimethylsilyl groups at the 1 and 4 positions on the benzene ring.
1,3,5-Tris(trimethylsiloxy)benzene: Contains three trimethylsiloxy groups attached to the benzene ring.
Uniqueness
1,3-Bis(trimethylsiloxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in selective organic transformations and as a precursor for specialized materials .
Eigenschaften
CAS-Nummer |
4520-29-0 |
|---|---|
Molekularformel |
C12H22O2Si2 |
Molekulargewicht |
254.47 g/mol |
IUPAC-Name |
trimethyl-(3-trimethylsilyloxyphenoxy)silane |
InChI |
InChI=1S/C12H22O2Si2/c1-15(2,3)13-11-8-7-9-12(10-11)14-16(4,5)6/h7-10H,1-6H3 |
InChI-Schlüssel |
YFESIIOSRMXYCF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC(=CC=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14149735.png)
![Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury](/img/structure/B14149744.png)
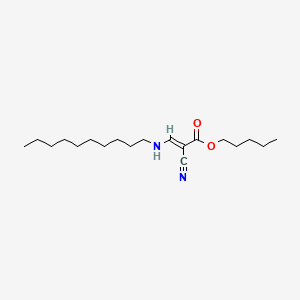
![3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione](/img/structure/B14149749.png)
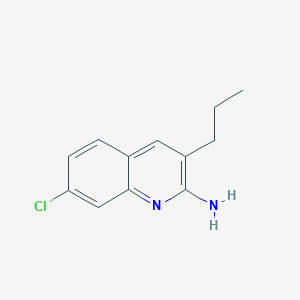
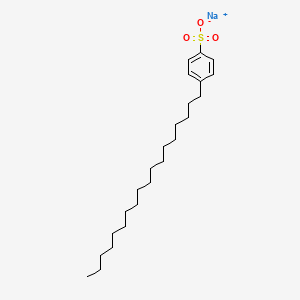
![3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14149768.png)
![Methyl [1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate](/img/structure/B14149775.png)
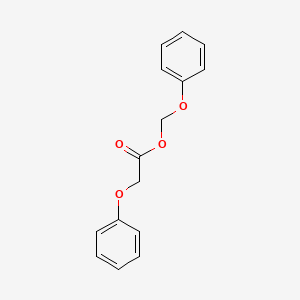
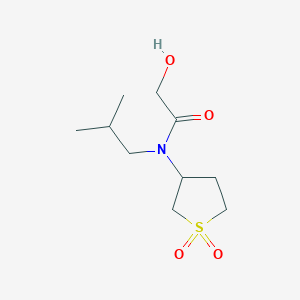
![2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14149799.png)
![7'-chloro-2'-(furan-2-ylcarbonyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one](/img/structure/B14149805.png)
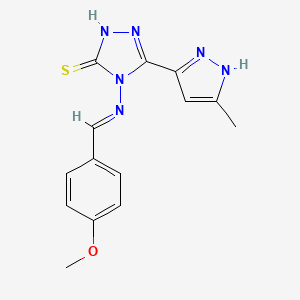
![4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine](/img/structure/B14149825.png)
